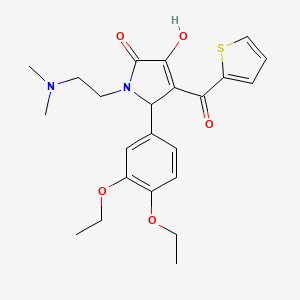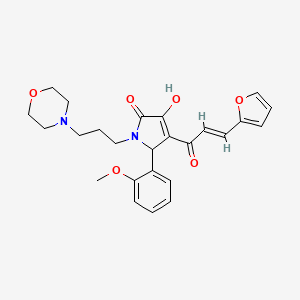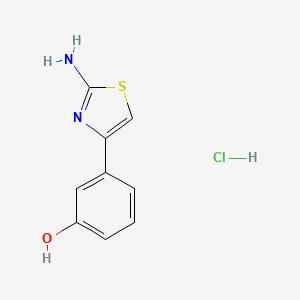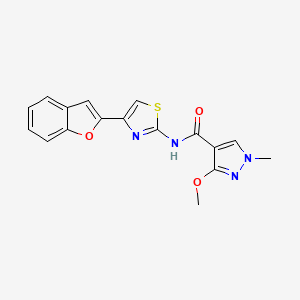
N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide" is a complex organic molecule that is not directly described in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as benzothiazole and pyrazole derivatives, which are often synthesized for their potential biological activities, including antibacterial, antifungal, and anticancer properties , as well as their use in imaging for cancer diagnostics .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with moderate to low overall yields. For instance, a pyrazole derivative was synthesized from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole in a 9-step process with a 1% overall yield . Another compound, N-[4-(1,3-benzothiazol-2-ylcarbamoyl)-phenyl]pyrazine-2-carboxamide, was synthesized through the reaction between 4-amino-N-(benzo[d]thiazol-2-yl)benzamide and pyrazine-2-carboxylic acid . These examples suggest that the synthesis of the compound would likely be complex and require careful optimization to improve yields.
Molecular Structure Analysis
The molecular structures of related compounds are characterized using various spectroscopic techniques, including NMR, FT-IR, and mass spectroscopy . X-ray crystallography is also used to confirm the three-dimensional structures, revealing important conformational details such as dihedral angles between rings and the presence of hydrogen bonding interactions . These techniques would be essential in analyzing the molecular structure of "this compound".
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include amide bond formation, desmethylation, and radiolabeling . The reactivity of the compound would likely be influenced by the presence of the benzofuran, thiazol, and pyrazole moieties, which can participate in various chemical reactions. Understanding these reactions is crucial for the synthesis and potential modification of the compound for various applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are investigated through thermal analysis, which provides information on their stability . The compounds exhibit thermal stability up to certain temperatures, and their decomposition patterns are studied using thermogravimetric analysis. The electronic structures and properties like polarizability and hyperpolarizability are calculated using ab-initio methods, which are important for understanding the nonlinear optical properties . These analyses would be relevant for "this compound" to determine its stability and potential applications in various fields.
Applications De Recherche Scientifique
Synthesis Approaches
The chemical compound has been synthesized through various methods, primarily focusing on cyclocondensation reactions and condensation with thioglycolic acid or chloroacetyl chloride in the presence of catalysts like triethylamine in DMF. These synthetic routes lead to a variety of derivatives with potential antimicrobial properties, indicating a broad scope for chemical modifications and applications in drug discovery and development (Idrees et al., 2019); (Idrees et al., 2020).
Antimicrobial Applications
Antibacterial and Antifungal Activities
The synthesized compounds exhibit in-vitro antibacterial activity against various pathogenic microorganisms, including both gram-negative (E. coli, P. vulgaris, and S. typhi) and gram-positive (S. aureus) strains. This suggests potential applications in combating bacterial infections, with some compounds showing comparable efficacy to standard antibiotics like Chloramphenicol (Idrees et al., 2019).
Potential for Anticancer Applications
Anticancer Agents
Some derivatives, particularly those integrated with pyrazole and benzofuran moieties, have been explored for their anticancer activities. Preliminary screenings indicate cytotoxic effects against various cancer cell lines, including liver and cervix carcinoma, suggesting a promising avenue for developing new anticancer therapies (El-Zahar et al., 2009).
Mécanisme D'action
Benzofurans
are a class of compounds that are ubiquitous in nature . Numerous studies have shown that most benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Benzofuran compounds are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .
Thiazoles
, on the other hand, are important heterocyclics exhibiting diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3S/c1-21-8-11(16(20-21)23-2)15(22)19-17-18-12(9-25-17)14-7-10-5-3-4-6-13(10)24-14/h3-9H,1-2H3,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDQWKRUXZESFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}piperidine-4-carboxamide](/img/structure/B2503735.png)
![(Z)-ethyl 2-(2-(pivaloylimino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2503738.png)
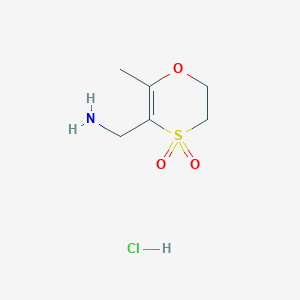
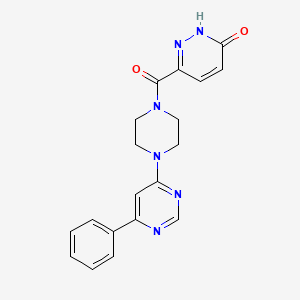
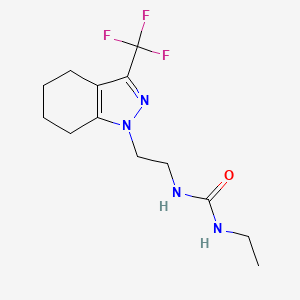
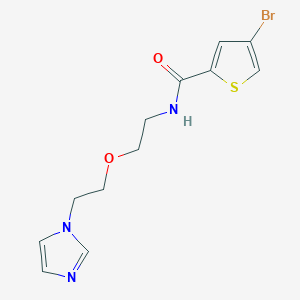
![2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2503745.png)

![N-Ethyl-N-[2-[(5-methyl-2-oxo-1H-pyridin-3-yl)methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2503750.png)
![3,3-dimethyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butanamide](/img/structure/B2503752.png)
